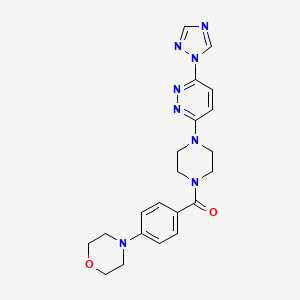

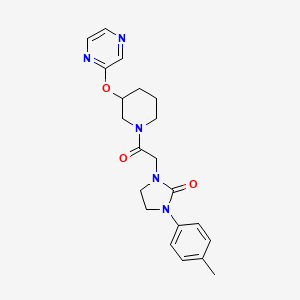

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-morpholinophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . It is part of a series of novel 1,2,4-triazole derivatives that have been synthesized and evaluated for their potential as anticancer agents .

Synthesis Analysis

The synthesis of these 1,2,4-triazole derivatives involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with various other compounds . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of these derivatives was established by NMR and MS analysis . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a 1,3-dipolar cycloaddition reaction . This reaction involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl) .Physical And Chemical Properties Analysis

These compounds are thermally stable, with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .Scientific Research Applications

Antimicrobial Activities

Some new 1,2,4-Triazole derivatives, including compounds similar in structure to the specified chemical, have been synthesized and evaluated for their antimicrobial activities. These compounds were found to possess good or moderate activities against test microorganisms, highlighting their potential application in developing new antimicrobial agents (Bektaş et al., 2007).

Structural Exploration and Antiproliferative Activity

The title compound has been prepared and evaluated for antiproliferative activity, with its structure characterized using various spectroscopic methods. The molecular structure is stabilized by both inter and intra-molecular hydrogen bonds, which can account for the stability of the molecule. This suggests potential applications in the development of new therapeutics targeting cancer cells (Prasad et al., 2018).

Synthesis of Novel Bioactive Heterocycles

Research into the synthesis of novel bioactive heterocycles has included the development of compounds with structures similar to the specified chemical. These studies focus on creating new molecules with potential biological activities, which could be explored further for various therapeutic applications (Zaki et al., 2014).

Antioxidant Properties

Research has also been conducted on derivatives of similar compounds, focusing on their antioxidant properties. These studies have shown that certain bromophenols synthesized from reactions involving compounds with morpholino and phenyl groups have effective antioxidant power, indicating their potential use in combating oxidative stress-related conditions (Çetinkaya et al., 2012).

Antifungal Applications

Pyridazinone analogs have been developed as potent β-1,3-glucan synthase inhibitors, indicating their potential application in antifungal therapies. This research underscores the compound's relevance in addressing fungal infections, particularly those caused by strains like Candida glabrata and Candida albicans (Zhou et al., 2011).

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . Some of the compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole moiety have been reported to exhibit potent inhibitory activities against cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that this compound might interact with its targets to induce cell death, but this needs to be confirmed with further studies.

Result of Action

Similar compounds have been reported to exhibit cytotoxic effects towards cancer cells

properties

IUPAC Name |

(4-morpholin-4-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O2/c30-21(17-1-3-18(4-2-17)26-11-13-31-14-12-26)28-9-7-27(8-10-28)19-5-6-20(25-24-19)29-16-22-15-23-29/h1-6,15-16H,7-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZCCNWCVHUSSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)

![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2356507.png)

![1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2356508.png)

![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)